molecular formula C14H15NO2 B3386405 5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid CAS No. 729613-73-4

5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid

Cat. No.: B3386405
CAS No.: 729613-73-4
M. Wt: 229.27 g/mol
InChI Key: YKASTBHMLNMFOL-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid is an organic compound with the molecular formula C14H15NO2. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is characterized by a cyclohepta[b]indole core structure with a carboxylic acid functional group at the 4-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of indole derivatives and cycloheptanone in the presence of a strong acid catalyst to facilitate the cyclization reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indole derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-carbamoylbenzyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxylic acid
  • 5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid

Uniqueness

5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 4-position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(17)11-7-4-6-10-9-5-2-1-3-8-12(9)15-13(10)11/h4,6-7,15H,1-3,5,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKASTBHMLNMFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187736
Record name 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729613-73-4
Record name 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=729613-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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